2-Bromo-1-(p-tolyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds, similar to 2-Bromo-1-(p-tolyl)propan-1-one, often involves the use of bromoaryl bromides as precursors. These substrates can undergo novel and orthogonal reactivity under palladium catalysis in the presence of secondary amines to form enamines and indoles through concerted insertion, carbopalladation, and Buchwald-Hartwig coupling processes (Masters, Wallesch, & Bräse, 2011). Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, demonstrating the versatility of brominated compounds in synthetic chemistry (Mourelle-Insua et al., 2016).
Molecular Structure Analysis
The molecular structure of brominated organic compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been studied using single-crystal X-ray diffraction data. These studies focus on investigating the molecular geometry in the solid state and the intermolecular interactions present in the crystal packing, which are crucial for understanding the properties and reactivity of such compounds (Rodi et al., 2013).
Chemical Reactions and Properties
Brominated compounds are known for their reactivity in various chemical reactions. For example, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the efficient synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes. These dienes can participate in Diels-Alder and cross-coupling reactions, demonstrating the utility of brominated compounds in synthetic organic chemistry (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
The physical properties of brominated organic compounds, such as crystal structure and molecular geometry, are pivotal in determining their utility in chemical synthesis. Studies on compounds like {[P(o-tolyl)3]Br}2Cu2Br6 have revealed the importance of crystallographic data in understanding the stability and reactivity of these materials (Okrut & Feldmann, 2008).
Scientific Research Applications
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Organic Synthesis
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Dyestuff Field
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUPIIIHOOPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370105 | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-methylpropiophenone | |
CAS RN |
1451-82-7 | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4'-methylpropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZPM7TKH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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